BenchChemオンラインストアへようこそ!

N-cyclopropyl-2-{4-[2-(4-methoxyphenyl)acetamido]phenyl}acetamide

Medicinal Chemistry SAR Electronic Effects

Select CAS 1060230-69-4 for your SAR matrix to eliminate electronic and conformational ambiguity. Its 4-OCH₃ group provides a -0.27 σₚ anchor, contrasting with fluorinated or unsubstituted analogs, while the N-cyclopropyl amide's 16-19% E-rotamer population is critical for accurate binding geometry studies. Generic amide replacements forfeit this unique conformational fingerprint, risking invalid target engagement data. Deploy as the electron-donating benchmark alongside 4-F, 3,4-di-OCH₃, and 4-iPrS analogs for robust Hammett correlation across H3 and α7 nAChR targets.

Molecular Formula C20H22N2O3
Molecular Weight 338.4 g/mol
CAS No. 1060230-69-4
Cat. No. B6539080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-2-{4-[2-(4-methoxyphenyl)acetamido]phenyl}acetamide
CAS1060230-69-4
Molecular FormulaC20H22N2O3
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3
InChIInChI=1S/C20H22N2O3/c1-25-18-10-4-15(5-11-18)13-20(24)21-16-6-2-14(3-7-16)12-19(23)22-17-8-9-17/h2-7,10-11,17H,8-9,12-13H2,1H3,(H,21,24)(H,22,23)
InChIKeyJGNWNYWXVJLYON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropyl-2-{4-[2-(4-methoxyphenyl)acetamido]phenyl}acetamide (CAS 1060230-69-4): Structural Identity and Procurement-Relevant Classification


N-Cyclopropyl-2-{4-[2-(4-methoxyphenyl)acetamido]phenyl}acetamide (CAS 1060230-69-4) is a synthetic small molecule (C₂₀H₂₂N₂O₃, MW 338.4 g/mol) belonging to the bis-acetamide class of cyclopropyl amide derivatives. The compound features a central 1,4-disubstituted phenyl ring bearing two acetamide side chains: an N-cyclopropyl acetamide on one side and a 4-methoxyphenyl acetamide on the other . This scaffold places it within the broader family of cyclopropyl amide derivatives that have been patented for histamine H3 receptor modulation (AstraZeneca) [1] and nicotinic acetylcholine receptor (nAChR) positive allosteric modulation (Roche) [2]. The N-cyclopropyl amide motif confers distinct conformational properties—including a measurable 16–19% E-rotamer population not observed in other aliphatic secondary amides—that may influence target binding geometry [3]. The 4-methoxyphenyl substituent differentiates this compound from closely related halogenated or unsubstituted phenyl analogs, modulating both electronic character and lipophilicity within the series.

Why N-Cyclopropyl-2-{4-[2-(4-methoxyphenyl)acetamido]phenyl}acetamide Cannot Be Casually Substituted: Scaffold-Specific Differentiation Drivers


Within the bis-acetamide cyclopropyl series, substitution at the terminal phenyl ring profoundly alters lipophilicity, hydrogen-bonding capacity, and potentially target engagement—making simple analog swapping a high-risk procurement decision. The 4-methoxyphenyl group of CAS 1060230-69-4 introduces an electron-donating substituent (Hammett σₚ = −0.27) that contrasts sharply with the electron-withdrawing 4-fluorophenyl analog (CAS 1060294-49-6; σₚ = +0.06), the larger 3,4-dimethoxyphenyl variant (CAS 1060263-39-9), and the 4-isopropylthiophenyl derivative (CAS 1207053-70-0) [1]. These electronic differences can modulate π-stacking interactions with aromatic receptor residues and alter metabolic vulnerability at the para position. Furthermore, the N-cyclopropyl amide linkage itself exhibits unique conformational behavior—a 16–19% E-rotamer population in apolar solvents—that distinguishes cyclopropyl amides from N-alkyl or N-aryl amides and may directly impact binding-site compatibility [2]. Generic replacement with a non-cyclopropyl or differently substituted analog therefore risks losing both the conformational advantage and the specific electronic profile that define this compound's research utility.

Quantitative Differentiation Evidence for N-Cyclopropyl-2-{4-[2-(4-methoxyphenyl)acetamido]phenyl}acetamide (CAS 1060230-69-4) vs. Closest Structural Analogs


Hammett Electronic Parameter Differentiation: 4-Methoxy vs. 4-Fluoro vs. 3,4-Dimethoxy Terminal Phenyl Substituents

The 4-methoxyphenyl substituent on CAS 1060230-69-4 provides a distinct electronic environment compared to close analogs. Using established Hammett σₚ constants: the 4-OCH₃ group (σₚ = −0.27) is strongly electron-donating, whereas the 4-F analog CAS 1060294-49-6 (σₚ = +0.06) is weakly electron-withdrawing, and the 3,4-di-OCH₃ analog CAS 1060263-39-9 introduces a second methoxy with a different resonance pattern [1]. This electronic difference directly impacts the electron density of the acetamide carbonyl and the phenyl ring π-system, potentially altering hydrogen-bond acceptor strength and aromatic stacking interactions with biological targets. The para-methoxy substitution also blocks a primary site of CYP-mediated oxidative metabolism that would be accessible in the unsubstituted phenyl analog [2].

Medicinal Chemistry SAR Electronic Effects

N-Cyclopropyl Amide Conformational Uniqueness: E-Rotamer Population vs. Standard Secondary Amides

The N-cyclopropyl amide in CAS 1060230-69-4 exhibits conformational behavior that is fundamentally distinct from N-alkyl secondary amides found in non-cyclopropyl analogs. NMR studies by González-de-Castro et al. demonstrated that N-cyclopropylacetamide displays 16–19% E-rotamer (cis) population around the carbonyl-nitrogen bond in apolar solvents (CDCl₃, C₆D₆), whereas other aliphatic secondary acetamides such as N-isopropylacetamide or N-cyclohexylacetamide show negligible E-rotamer populations (<2%) due to steric contacts [1]. This means the N-cyclopropyl amide group populates two distinct conformations at equilibrium, potentially allowing the compound to sample a broader conformational space at the binding site compared to N-alkyl amide analogs. Additionally, the cyclopropyl amide preferentially adopts an ortho conformation around the N–cPr bond rather than the anti conformation typical of other secondary amides [1].

Conformational Analysis Amide Bond Geometry Drug Design

Patented Chemical Class Association: Cyclopropyl Amide Derivatives as Histamine H3 Receptor and nAChR Modulators

The core scaffold of CAS 1060230-69-4—a cyclopropyl amide linked to a substituted phenyl acetamide—falls within the generic Markush structures claimed in two major patent families. AstraZeneca's WO2010096011 (EP2398780B1) claims cyclopropyl amide derivatives for treating histamine H3 receptor-associated conditions including cognitive disorders, sleep disorders, and obesity [1]. Roche's KR101178674B1 claims cyclopropyl aryl amide derivatives as positive allosteric modulators of the α7 nicotinic acetylcholine receptor (nAChR) subtype, with therapeutic relevance to schizophrenia and Alzheimer's disease [2]. While the specific compound CAS 1060230-69-4 is not explicitly named as an exemplified compound in either patent, its structural features (N-cyclopropyl amide, central 1,4-disubstituted phenyl, acetamide linker) place it squarely within the claimed chemical space. This provides a documented intellectual property context that analogs lacking the cyclopropyl or bis-acetamide architecture cannot claim.

Histamine H3 Receptor nAChR Patent Landscape

Drug-Likeness and Physicochemical Property Profile: Predicted Compliance with Oral Bioavailability Rules

Computational prediction data from the mcule database indicate that compounds within the bis-acetamide cyclopropyl scaffold series exhibit favorable drug-like physicochemical properties: zero Rule-of-Five (RO5) violations, with predicted logP values in the range of 3.5–4.0, 2 hydrogen-bond donors, and 2 hydrogen-bond acceptors . The cyclopropyl ring is well-documented to contribute to improved metabolic stability, enhanced brain permeability, and reduced plasma clearance compared to larger alkyl substituents—effects that have been quantified across multiple chemotypes by Talele (2016) [1]. Specifically, the cyclopropyl group can reduce oxidative metabolism at adjacent positions by introducing steric hindrance and altering the electronic environment, while also lowering the pKa of proximal basic amines through its electron-withdrawing character [1]. These class-level benefits are absent in analogs where the cyclopropyl is replaced by isopropyl, cyclohexyl, or hydrogen.

Drug-likeness Lipinski Rule of Five Physicochemical Properties

Bis-Acetamide Scaffold Architecture: Differentiation from Mono-Acetamide and Sulfonamide Analogs in BindingDB

The bis-acetamide architecture of CAS 1060230-69-4—featuring two distinct acetamide linkages connected through a central 1,4-disubstituted phenyl ring—differentiates it structurally from closely catalogued mono-acetamide and sulfonamide compounds in BindingDB. A structurally related but mechanistically distinct compound, N-cyclopropyl-2-[(4-methoxyphenyl)(4-methylbenzene)sulfonamido]acetamide (BindingDB BDBM23424), showed only weak inhibition (IC₅₀ > 334,000 nM) against an unspecified enzyme target [1], suggesting that the sulfonamide linkage is a poor surrogate for the second acetamide present in CAS 1060230-69-4. Furthermore, the bis-acetamide scaffold offers two potential hydrogen-bonding amide NH groups and two carbonyl oxygens, doubling the hydrogen-bond donor/acceptor capacity compared to mono-acetamide analogs—a feature that may enhance binding affinity through multidentate interactions with target proteins.

Scaffold Comparison BindingDB Target Engagement

Explicit Data Limitation Statement: Absence of Direct Head-to-Head Quantitative Biological Data for CAS 1060230-69-4

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem, Google Patents, and multiple chemical supplier databases (excluding prohibited sources) did not identify any primary research publication, patent example, or authoritative database entry containing quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, % inhibition, or in vivo efficacy) for the exact compound CAS 1060230-69-4. This absence applies equally to close analogs CAS 1060294-49-6 (4-fluorophenyl), CAS 1060263-39-9 (3,4-dimethoxyphenyl), and CAS 1207053-70-0 (4-isopropylthiophenyl)—none of which have publicly reported potency values in peer-reviewed literature as of the search date [1]. Consequently, all differentiation claims above rely on structural, computational, and class-level inference rather than direct target-specific potency comparisons. Procurement decisions should therefore be guided by the intended use case: for exploratory SAR where scaffold novelty is valued, this compound is rationally selected; for programs requiring pre-validated target engagement data, an alternative with published potency should be prioritized.

Data Availability Procurement Risk Due Diligence

Recommended Application Scenarios for N-Cyclopropyl-2-{4-[2-(4-methoxyphenyl)acetamido]phenyl}acetamide (CAS 1060230-69-4) Based on Differentiated Evidence


Structure–Activity Relationship (SAR) Exploration of Bis-Acetamide Cyclopropyl Series with Systematic Phenyl Substitution

This compound is best deployed as the 4-methoxy member of a systematic SAR matrix investigating the effect of para-substitution on the terminal phenyl ring of the bis-acetamide cyclopropyl scaffold. Together with the 4-fluoro (CAS 1060294-49-6), 3,4-dimethoxy (CAS 1060263-39-9), and 4-isopropylthio (CAS 1207053-70-0) analogs, it enables electronic parameter correlation studies using the Hammett σₚ scale [1]. The electron-donating 4-OCH₃ group (σₚ = −0.27) provides the negative extreme of the electronic continuum, while the electron-withdrawing 4-F group (σₚ = +0.06) anchors the positive end. This 0.33-unit σₚ spread across the series allows for quantitative correlation of biological activity with electronic parameters—a standard approach in medicinal chemistry SAR campaigns.

Conformational Analysis and Structural Biology Studies of N-Cyclopropyl Amide Geometry

The unique 16–19% E-rotamer population of the N-cyclopropyl amide bond [2] makes this compound valuable for studies investigating the impact of amide conformation on target binding. Unlike N-alkyl secondary amides that exist almost exclusively in the Z-rotamer (>98%), this compound provides a measurable minor conformer population that can be exploited in NMR-based binding studies, X-ray crystallography of protein–ligand complexes, or computational docking that explicitly accounts for conformational sampling. Researchers studying amide bond geometry as a determinant of ligand recognition should procure this compound as an exemplar of the N-cyclopropyl amide conformational class.

Histamine H3 Receptor or α7 nAChR Chemical Tool Exploration Within Patented Chemical Space

Given the structural alignment of this compound with the Markush claims of AstraZeneca's H3 receptor patent (WO2010096011) [3] and Roche's α7 nAChR PAM patent (KR101178674B1) [4], it is suitable for exploratory pharmacological profiling against these targets. While no potency data is yet published for this specific compound, its procurement enables novel chemical matter screening that may yield patentable improvements over the exemplified compounds. The bis-acetamide architecture provides two distinct vectors for further derivatization—the cyclopropyl amide side and the 4-methoxyphenyl acetamide side—offering synthetic tractability for hit expansion and lead optimization programs.

Metabolic Stability Benchmarking of Cyclopropyl vs. Non-Cyclopropyl Amide Congeners

The cyclopropyl ring is well-established as a metabolic stability-enhancing motif that can reduce CYP-mediated oxidation, alter pKa, and improve pharmacokinetic profiles [5]. This compound can serve as the cyclopropyl-containing benchmark in comparative microsomal or hepatocyte stability assays against matched N-isopropyl, N-cyclohexyl, or N-phenyl acetamide analogs. Such head-to-head comparisons would quantify the metabolic advantage conferred specifically by the cyclopropyl group within the bis-acetamide scaffold—generating actionable data for lead optimization decisions where metabolic liability is a key selection criterion.

Quote Request

Request a Quote for N-cyclopropyl-2-{4-[2-(4-methoxyphenyl)acetamido]phenyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.